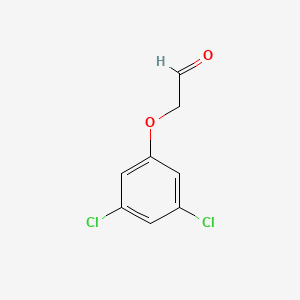

2-(3,5-Dichlorophenoxy)acetaldehyde

Vue d'ensemble

Description

2-(3,5-Dichlorophenoxy)acetaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It is a derivative of acetaldehyde, which is an organic compound primarily used in the production of acetic acid . The compound is related to 2-(2,4-Dichlorophenoxy)acetaldehyde, which is used in early discovery research .

Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenoxy)acetaldehyde consists of a dichlorophenoxy group attached to an acetaldehyde group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms and one oxygen atom, while the acetaldehyde group contains a carbonyl group (C=O) and a hydrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,5-Dichlorophenoxy)acetaldehyde include a molecular weight of 189.04 and a predicted boiling point of 269.4±25.0 °C . The compound also has a predicted density of 1.317±0.06 g/cm3 .Applications De Recherche Scientifique

Fluorescent Probe for Carbonyl Compounds

A study by Houdier et al. (2000) demonstrated the use of a fluorescent probe for detecting trace amounts of carbonyl compounds like aldehydes and ketones in water samples. This probe, based on oxyamino compounds, showed effective derivatization with small concentrations of formaldehyde, acetaldehyde, propionaldehyde, and acetone, indicating its potential for environmental monitoring and analysis of carbonyl content in various samples, including snow and cloud water (Houdier et al., 2000).

Asymmetric Synthesis in Organic Chemistry

Sawant et al. (2013) conducted research on the asymmetric cross-aldol reaction of 2-chloroethoxy acetaldehyde with aromatic aldehydes. They achieved excellent enantioselectivities and moderate diastereoselectivities, leading to the synthesis of chiral substituted 1,4-dioxanes and morpholines. These compounds often exhibit significant biological activities, marking an important contribution to the field of organic synthesis and medicinal chemistry (Sawant et al., 2013).

Acetaldehyde-Mediated Carcinogenesis

Mizumoto et al. (2017) reviewed the molecular mechanisms of acetaldehyde-mediated carcinogenesis in squamous epithelium. They focused on the DNA damage caused by acetaldehyde, including the formation of DNA adducts, mutations, and cross-links, and its link to increased cancer risk, especially in individuals with genetic polymorphisms affecting alcohol metabolism (Mizumoto et al., 2017).

Diesel Additives from Glycerol and Acetaldehyde

A study by Agirre et al. (2013) explored the production of glycerol acetals as potential diesel additives. By reacting glycerol with acetaldehyde, they were able to form compounds like 5-hydroxy-2-methyl-1,3 dioxane and 4-hydroxymethyl-2-methyl-1,3 dioxolane. Their research contributes to the development of renewable energy sources and the optimization of diesel fuels (Agirre et al., 2013).

Propriétés

IUPAC Name |

2-(3,5-dichlorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMNUOZUHNBBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenoxy)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)

![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)

![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)